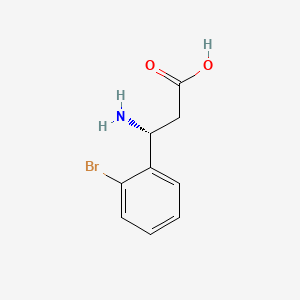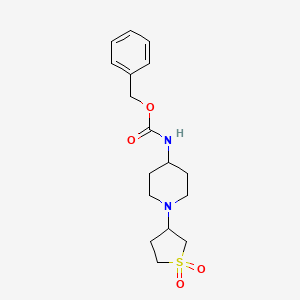![molecular formula C23H19N3OS B2765951 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide CAS No. 901242-00-0](/img/structure/B2765951.png)
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide, also known as DPISA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DPISA is a member of the imidazole family of compounds, which are known for their diverse biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The design and synthesis of analogs to certain chemicals, like "2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide," involve modifying structures to enhance certain properties such as solubility, stability, or reactivity. For example, the modification of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has led to the development of potent and selective inhibitors with improved drug-like properties, including solubility and therapeutic potential in treating conditions like cancer (Shukla et al., 2012).
Pharmacological Evaluation
Compounds related to "2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide" have been evaluated for their pharmacological activities. The synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, for instance, revealed compounds with significant anticonvulsant activity (Aktürk et al., 2002). This suggests that modifications to the imidazole and acetamide components can yield valuable insights into the relationship between structure and anticonvulsant efficacy.
Antitumor and Antiprotozoal Activity
Further research into derivatives of this compound class has explored their potential in antitumor and antiprotozoal applications. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, for instance, demonstrated considerable anticancer activity against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015). Additionally, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives exhibited strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).
Enantioselective Synthesis
Research into the enantioselective synthesis of drugs using chiral catalysts, such as the study on modafinil synthesis, indicates the importance of chirality in drug design and pharmacological activity. The synthesis of R-modafinil using chiral complexes of titanium and diethyltartarate demonstrates the application of enantioselective methodologies in producing pharmaceutically active compounds with specific stereochemistry (Taghizadeh et al., 2016).
Eigenschaften
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-20(24-19-14-8-3-9-15-19)16-28-23-21(17-10-4-1-5-11-17)25-22(26-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYWNCNXUQMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

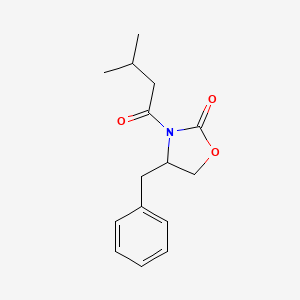
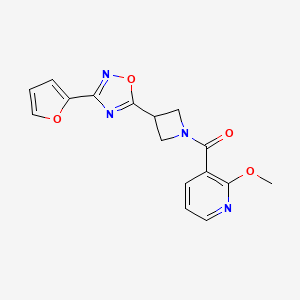
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)


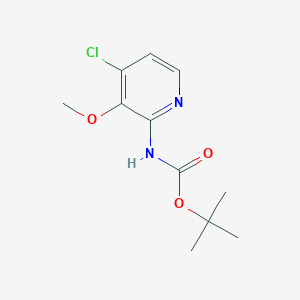
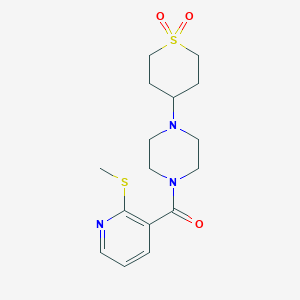
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)
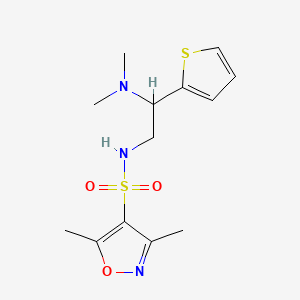
![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)
